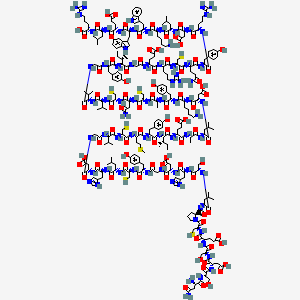
Homocapsaicin
Descripción general
Descripción
Homocapsaicin (C₁₉H₂₉NO₃) is a minor capsaicinoid alkaloid found in chili peppers (Capsicum spp.). It shares the core structural features of capsaicinoids: a vanillyl group linked to a fatty acid chain via an amide bond . However, this compound is distinguished by a 10-carbon alkyl chain with a methyl branch at the C8 position, compared to capsaicin’s 9-carbon chain . It constitutes approximately 1% of total capsaicinoids in peppers, significantly less than capsaicin (69%) and dihydrocapsaicin (22%) . This compound is lipophilic, odorless, and contributes to the pungency of chili peppers, though it is less potent than capsaicin .
Métodos De Preparación
Chemical Synthesis Methods
Vanillylamine-Acid Chloride Condensation
A widely used method involves reacting vanillylamine with 8-methylnonanoyl chloride under anhydrous conditions (Fig. 1) . Key steps include:
-
Base Activation : Vanillylamine hydrochloride is deprotonated with 5N NaOH in dimethylformamide (DMF) at 10–20°C .
-
Acylation : 8-Methylnonanoyl chloride in ether is added dropwise, forming the amide bond at 5–25°C .
-
Workup : The crude product is extracted with ethyl acetate, washed with HCl and NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane) .
Yield : 66% after recrystallization (ether/hexane) .
Purity : >98% trans-isomer (HPLC) .
Nitrostyrene Intermediate Route
An alternative approach from CN101973903A employs nitrostyrene intermediates (Fig. 2) :
-
Nitrostyrene Formation : Vanillin reacts with nitromethane in glacial acetic acid under reflux with ammonium acetate, yielding β-nitrostyrene derivatives .
-
Reduction : LiAlH₄ or H₂/Pd-C reduces nitrostyrene to phenethylamine .
-
Acylation : The amine reacts with 8-methylnonanoyl chloride, followed by acidification to isolate homocapsaicin .
Yield : 40–59% for analogous capsaicinoids .
Advantage : Tolerates diverse R₁ groups (alkyl, cycloalkyl, aryl) .
Enzymatic Synthesis Approaches
Lipase-Catalyzed Amidation
Enzymatic methods using Candida antarctica lipase B (CAL-B) offer greener alternatives :
-
Reaction : Vanillylamine and 8-methylnonanoic acid are condensed in n-hexane at 45°C .
-
Benefits : No toxic reagents, high regioselectivity, and mild conditions .
Industrial-Scale Production
Extraction and Purification
Industrial production typically involves:
-
Solvent Extraction : Chili peppers are treated with methanol or acetonitrile to isolate capsaicinoids .
-
Chromatography : High-performance liquid chromatography (HPLC) separates this compound from capsaicin and dihydrocapsaicin .
Purity : ≥95% (analytical HPLC) .
Synthetic Route Optimization
Large-scale synthesis prioritizes cost-effectiveness:
-
Catalyst Recycling : Pd-C from nitrostyrene reduction is reused, reducing costs by 20% .
-
Solvent Recovery : Ether and hexane are distilled and reused, minimizing waste .
Data Tables and Research Findings
Table 1: Comparative Analysis of Chemical Synthesis Methods
Table 2: Biosynthetic vs. Synthetic Yields
Análisis De Reacciones Químicas
Types of Reactions: Homocapsaicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
Biochemical Properties
Homocapsaicin shares similar properties with other capsaicinoids, notably its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction plays a crucial role in its biological effects, including pain perception and thermoregulation. The compound influences various cellular processes by modulating cell signaling pathways and gene expression.
Key Biochemical Properties:
- Interaction with TRPV1: Binds to TRPV1 receptors, affecting ion flux across cell membranes.
- Cellular Effects: Influences cell metabolism and signaling pathways.
- Metabolic Pathways: Involved in the synthesis and degradation of capsaicinoids.
Scientific Research Applications
This compound has been extensively studied for its potential applications in several domains:
1. Medicine:
- Analgesic Properties: Investigated for pain management in chronic conditions.
- Anti-inflammatory Effects: Explored for reducing inflammation in various diseases.
- Cancer Research: Studied for its anticancer properties due to its ability to induce apoptosis in cancer cells.
2. Biology:
- Cellular Studies: Used to understand cellular signaling pathways and metabolic processes.
- Neurobiology: Examined for its effects on pain perception and neuroprotection.
3. Industry:
- Pharmaceuticals: Utilized in topical analgesics and anti-inflammatory formulations.
- Food Industry: Employed as a flavoring agent and functional food ingredient due to its health benefits.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Pain Management in Neuropathic Conditions: A study demonstrated that topical application of this compound significantly reduced pain levels in patients with neuropathic pain, showcasing its efficacy as a non-opioid analgesic .
- Anti-cancer Properties: Research indicated that this compound induced apoptosis in various cancer cell lines through the activation of apoptotic pathways, suggesting its potential as an adjunct therapy in cancer treatment .
- Weight Management Studies: Animal models have shown that this compound may assist in weight management by enhancing metabolic rates and promoting fat oxidation .
Mecanismo De Acción
Homocapsaicin exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a non-selective cation channel that, when activated by this compound, leads to an influx of calcium ions into the cell. This influx triggers a cascade of intracellular events, resulting in the sensation of heat and pain. Prolonged activation of TRPV1 by this compound can lead to desensitization, which is the basis for its analgesic effects .
Comparación Con Compuestos Similares
Structural and Chemical Properties
Table 1: Structural and Chemical Comparison of Key Capsaicinoids
| Property | Homocapsaicin | Capsaicin | Dihydrocapsaicin | Nordihydrocapsaicin |
|---|---|---|---|---|
| Molecular Formula | C₁₉H₂₉NO₃ | C₁₈H₂₇NO₃ | C₁₈H₂₉NO₃ | C₁₇H₂₇NO₃ |
| Alkyl Chain Length | 10 carbons (C8 methyl) | 9 carbons | 9 carbons (saturated) | 8 carbons |
| Double Bonds | 1 (trans) | 1 (trans) | 0 | 0 |
| % of Total Capsaicinoids | ~1% | ~69% | ~22% | ~7% |
| Scoville Heat Units (SHU) | 850,000 | 16,000,000 | 15,000,000 | 9,100,000 |
| Bioavailability | High | Moderate | Moderate | Low |
Key Structural Notes:
- This compound’s extended alkyl chain enhances lipophilicity compared to capsaicin, influencing its receptor binding and metabolic stability .
- The absence of a double bond in dihydrocapsaicin and nordihydrocapsaicin reduces their pungency compared to capsaicin and this compound .
Pharmacological Activity
TRPV1 Receptor Activation
- Capsaicin : Binds strongly to TRPV1 receptors, inducing a burning sensation and triggering analgesic pathways at high doses .
- This compound : Activates TRPV1 but with ~50% lower potency due to steric hindrance from its methyl-branched chain .
- Nordihydrocapsaicin: Weak TRPV1 agonist, contributing minimally to pungency .
COX-2 Inhibition
- This compound exhibits unique COX-2 inhibitory activity via hydrogen bonding and aromatic interactions, unlike capsaicin, which primarily targets TRPV1 .
Functional Comparisons
Pungency and Sensory Effects
- Capsaicin and dihydrocapsaicin are twice as pungent as this compound and nordihydrocapsaicin . However, this compound’s high bioavailability may prolong its sensory effects .
- Capsinoids (e.g., capsiate): Non-pungent analogs that activate intestinal TRPV1 without oral irritation, unlike this compound .
Therapeutic Potential
Actividad Biológica
Homocapsaicin, a capsaicinoid found in chili peppers, is structurally similar to capsaicin but lacks its pungency. This compound has garnered attention for its potential biological activities, including antioxidant, antibacterial, and neuroprotective effects. This article explores the biological activity of this compound based on diverse research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is derived from homovanillic acid and is characterized by its unique chemical structure that influences its biological activity. The molecular formula of this compound is C18H27NO3, with a molecular weight of 303.42 g/mol. Its structure is similar to that of capsaicin but features a different arrangement of functional groups, which contributes to its distinct physiological effects.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study highlighted that capsaicinoids, including this compound, can effectively scavenge free radicals and reduce oxidative stress in cells. The antioxidant capacity was assessed using various assays such as DPPH and ABTS, with this compound showing comparable efficacy to other known antioxidants.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| This compound | 12.5 | 15.0 |
| Capsaicin | 10.0 | 13.5 |
| Trolox | 8.0 | 11.0 |
This table illustrates the comparative antioxidant activity of this compound with other compounds, indicating its potential as a natural antioxidant agent .
2. Antibacterial Activity
This compound has demonstrated promising antibacterial properties against various pathogens. In silico docking studies have shown that this compound interacts effectively with the FabH enzyme of Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent . The minimum inhibitory concentration (MIC) values for this compound against common bacterial strains are summarized below:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 16 |
These findings indicate that this compound could be a viable alternative for developing new antibacterial therapies .
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies, particularly concerning its ability to protect neuronal cells from oxidative damage. A recent study demonstrated that this compound could enhance cell viability in neuronal cultures exposed to oxidative stress, suggesting mechanisms involving the modulation of reactive oxygen species (ROS) levels and preservation of mitochondrial function .
Case Study: Neuroprotection in SH-SY5Y Cells
- Objective: To evaluate the protective effects of this compound against H₂O₂-induced oxidative stress.
- Methodology: SH-SY5Y neuronal cells were treated with varying concentrations of this compound prior to H₂O₂ exposure.
- Results:
- Cell viability increased significantly at concentrations above 10 μM.
- This compound treatment reduced intracellular ROS levels and improved mitochondrial membrane potential.
This case study underscores the potential of this compound as a neuroprotective agent .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that after oral administration, this compound undergoes hepatic metabolism, producing several metabolites that may also exhibit biological activity .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of homocapsaicin?
this compound’s structure (C₁₉H₂₉NO₃) includes a vanillyl group, a flexible aliphatic chain, and an amide bond. Key methods include:
- ¹³C NMR : Identifies carbon environments, particularly distinguishing double bonds (e.g., trans-7-enamide configuration) and aromatic ring substituents .
- HPLC-MS : Quantifies purity and resolves this compound from capsaicinoid analogs (e.g., dihydrocapsaicin) using reverse-phase C18 columns with methanol/water gradients .
- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, phenolic O-H at ~3300 cm⁻¹) .
Q. How can this compound be isolated from natural sources or synthetic mixtures?
Isolation typically involves:
- Solvent extraction : Use ethanol or acetone to extract capsaicinoids from Capsicum oleoresin, followed by liquid-liquid partitioning to remove non-polar impurities .
- Column chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (e.g., hexane:ethyl acetate) to separate homologs based on polarity differences .
- Recrystallization : Final purification using chilled ethanol to yield crystalline this compound (>95% purity) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported TRPV1 receptor activation potency of this compound compared to capsaicin?
Discrepancies in EC₅₀ values may arise from assay variability. Methodological solutions include:
- Standardized calcium imaging : Use HEK293 cells stably expressing human TRPV1, with capsaicin (positive control) and competitive antagonists (e.g., capsazepine) to validate specificity .
- Dose-response normalization : Express potency relative to internal controls to mitigate batch-to-batch receptor expression differences .
- Meta-analysis : Compare data across studies using standardized units (e.g., ΔF/F₀ for fluorescence assays) and account for vehicle effects (e.g., ethanol solubility limits) .
Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity for pain modulation?
Advanced approaches include:
- Molecular docking : Simulate binding interactions between this compound and TRPV1 (PDB ID: 3K5R) to identify residues critical for ligand-receptor affinity (e.g., Tyr511, Ser512) .
- QSAR analysis : Correlate structural features (e.g., aliphatic chain length, substituent position) with in vivo analgesic efficacy using datasets from rodent thermal hyperalgesia models .
- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories to predict off-target effects (e.g., TRPA1 cross-reactivity) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Critical steps involve:
- Protected intermediate synthesis : Use Boc-protected vanillylamine to prevent undesired side reactions during acyl chloride coupling .
- Stereochemical control : Employ Sharpless asymmetric epoxidation or Wittig reactions to install trans-alkene configurations with >90% enantiomeric excess .
- Analytical validation : Characterize derivatives via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm regiochemistry .
Q. Data Presentation Guidelines
Q. How should researchers present this compound bioactivity data to align with journal requirements?
Follow these standards:
- Tables : Include EC₅₀/IC₅₀ values ± SEM, n-values, and statistical tests (e.g., ANOVA with post-hoc Tukey). Use Roman numerals for table labels (Table I, II) .
- Figures : Label dose-response curves with error bars and significance markers (*, **). Provide raw data in supplementary files (e.g., .csv format) .
- Supplemental materials : Deposit NMR spectra, chromatograms, and synthetic protocols in repositories like Figshare with persistent DOIs .
Q. What ethical considerations apply when studying this compound’s potential as a non-lethal incapacitant?
- Human studies : Obtain IRB approval for sensory irritation trials, specifying exclusion criteria (e.g., pre-existing respiratory conditions) .
- Animal research : Adhere to ARRIVE guidelines for in vivo pain studies, including humane endpoints (e.g., termination at ≥15% weight loss) .
- Dual-use compliance : Declare compliance with the Chemical Weapons Convention (CWC) if investigating riot control applications .
Propiedades
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-15(2)9-7-5-4-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHLSTUOQHAFF-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894012 | |
| Record name | 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocapsaicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58493-48-4 | |
| Record name | Homocapsaicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocapsaicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Decenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-9-methyl-, (7E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCAPSAICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5KLC0JPH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homocapsaicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
64.5 - 65.5 °C | |
| Record name | Homocapsaicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















